4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile
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Overview
Description
4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile is a pyridine derivative with the molecular formula C8H2F3N3. This compound is characterized by the presence of a trifluoromethyl group and two cyano groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile can be synthesized through the trifluoromethylation of 4-iodobenzene . This process involves the introduction of a trifluoromethyl group to the pyridine ring. The reaction typically requires the use of a trifluoromethylating agent and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The trifluoromethyl and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include metal catalysts, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted pyridine derivatives and other functionalized compounds.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as a chemical intermediate for the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: A simpler derivative without the cyano groups, used in various chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other pyridine derivatives.
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N3/c9-8(10,11)7-1-6(3-13)14-4-5(7)2-12/h1,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBVBCPNXQYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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